molecular formula C11H13N3O3 B8301431 1-(3-methoxypropyl)-6-nitro-1H-indazole

1-(3-methoxypropyl)-6-nitro-1H-indazole

Cat. No. B8301431
M. Wt: 235.24 g/mol
InChI Key: UHAJSGDPLWYXCP-UHFFFAOYSA-N
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Patent
US08084485B2

Procedure details

1-(3-Methoxypropyl)-6-nitro-1H-indazole (33 g, 0.14 mol) was dissolved in methanol (400 mL) and Raney Ni (7 g) was added. The reaction mixture was hydrogenated under an atmosphere of hydrogen at rt for about 2 h. When the starting material has been consumed, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give 1-(3-methoxypropyl)-1H-indazol-6-amine (27 g, 94% yield) which was used in the next step without purification. 1H NMR (400 MHz, CDCl3): δ 7.84 (s, 1H), 7.51 (d, J=8.4 Hz, 1H), 6.73 (s, 1H), 6.67-6.65 (dd, J=6.8, 2.0 Hz, 1H), 4.36-4.33 (t, J=6.4 Hz, 2H), 4.30-3.80 (brs, 2H), 3.30 (s, 3H), 3.30-3.28 (m, 2H), 2.16-2.10 (m, 2H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-])=O)[CH:13]=2)[CH:8]=[N:7]1>CO.[Ni]>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH2:15])[CH:13]=2)[CH:8]=[N:7]1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
COCCCN1N=CC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the starting material has been consumed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCCN1N=CC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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